molecular formula C9H13NO2 B14497008 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one CAS No. 63961-59-1

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one

Katalognummer: B14497008
CAS-Nummer: 63961-59-1
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: PXGVBXKHFABRHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one is a chemical compound known for its unique structure and properties It is a furan derivative with a dimethylamino group and a methyl group attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-methylfuran-2(3H)-one with a dimethylamino-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis or receptor-mediated processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one
  • This compound derivatives
  • Other furan derivatives with similar functional groups

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both the dimethylamino and methyl groups on the furan ring allows for diverse chemical transformations and interactions.

Eigenschaften

CAS-Nummer

63961-59-1

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

3-[1-(dimethylamino)ethylidene]-5-methylfuran-2-one

InChI

InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-6)7(2)10(3)4/h5H,1-4H3

InChI-Schlüssel

PXGVBXKHFABRHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C)N(C)C)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.